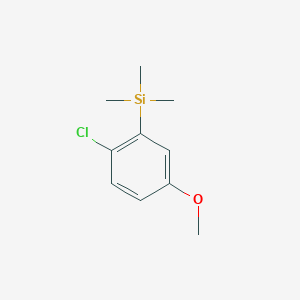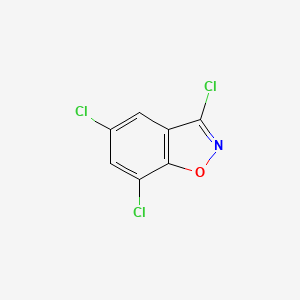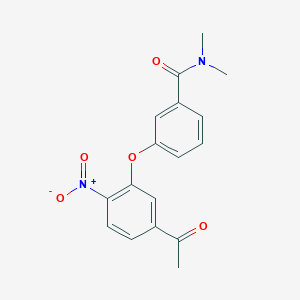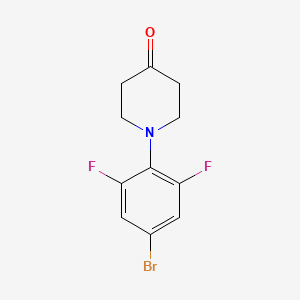
1-(4-Bromo-2,6-difluorophenyl)-4-piperidone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2,6-difluorophenyl)-4-piperidone is an organic compound characterized by the presence of a bromine atom and two fluorine atoms on a phenyl ring, which is attached to a piperidone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone typically involves the reaction of 4-bromo-2,6-difluoroaniline with piperidone under specific conditions. The process may include steps such as halogenation, nitration, and subsequent reduction to achieve the desired product. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The piperidone moiety can undergo oxidation to form corresponding lactams or reduction to form amines.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions: Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions may vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed: The major products formed from these reactions include substituted phenyl derivatives, lactams, and amines, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2,6-difluorophenyl)-4-piperidone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparación Con Compuestos Similares
4-Bromo-2,6-difluoroaniline: Shares the bromine and fluorine substitution pattern but lacks the piperidone moiety.
4-Bromo-2,6-difluorophenyl isocyanate: Another related compound with similar substitution but different functional groups.
Uniqueness: 1-(4-Bromo-2,6-difluorophenyl)-4-piperidone is unique due to the combination of the piperidone moiety with the bromine and fluorine-substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C11H10BrF2NO |
|---|---|
Peso molecular |
290.10 g/mol |
Nombre IUPAC |
1-(4-bromo-2,6-difluorophenyl)piperidin-4-one |
InChI |
InChI=1S/C11H10BrF2NO/c12-7-5-9(13)11(10(14)6-7)15-3-1-8(16)2-4-15/h5-6H,1-4H2 |
Clave InChI |
IWWJMSATZCTSDS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1=O)C2=C(C=C(C=C2F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


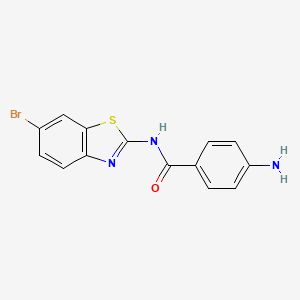

![Methyl (E)-3-[4-[(4-Aminophenyl)diazenyl]phenyl]propanoate](/img/structure/B13695626.png)
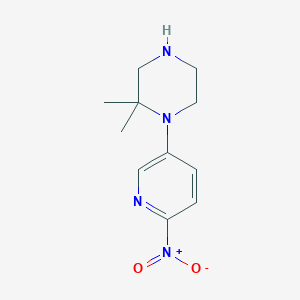
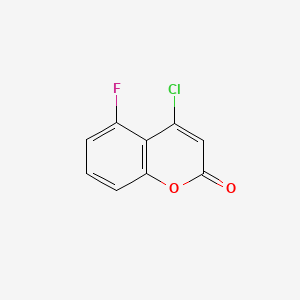
![[4-(Fluoromethyl)cyclohexyl]methanamine](/img/structure/B13695644.png)
![2,3-Dimethylpyrazolo[1,5-a]pyrimidine-5,7-diol](/img/structure/B13695655.png)
![Methyl 2-Hydroxy-5-[[4-(trifluoromethyl)phenethyl]amino)benzoate](/img/structure/B13695656.png)

